GS-441524
概述
描述
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile is a nucleoside analogue antiviral drug developed by Gilead Sciences. It is the main plasma metabolite of the antiviral prodrug remdesivir and has a half-life of around 24 hours in human patients . (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile has shown effectiveness against various viruses, including feline coronavirus strains responsible for feline infectious peritonitis, a lethal systemic disease affecting domestic cats . It has also been proposed as a potential treatment for COVID-19 .
科学研究应用
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other antiviral compounds.
Biology: Studied for its effects on viral replication and cellular uptake.
Medicine: Investigated for its potential to treat COVID-19 and feline infectious peritonitis.
Industry: Used in the development of antiviral drugs and treatments.
作用机制
Target of Action
GS-441524, an experimental nucleoside analog antiviral, primarily targets the Replicase polyprotein 1ab of SARS-CoV and the RNA-directed RNA polymerase L of Zaire ebolavirus . These targets play a crucial role in the replication of the respective viruses, making this compound a potent antiviral agent.
Mode of Action
This compound acts by getting phosphorylated three times to form the active nucleoside triphosphate . This active form is then incorporated into the genome of virions, effectively terminating its replication . It competes with natural nucleoside triphosphates, blocking viral RNA synthesis .
Biochemical Pathways
The biochemical pathway of this compound involves its conversion into an active nucleoside triphosphate, which is then incorporated into the RNA of the virus, thereby terminating its replication . This mechanism disrupts the normal replication process of the virus, leading to its inhibition .
Pharmacokinetics
This compound has been found to transport poorly into cells compared to remdesivir . It has a low to moderate plasma clearance, ranging from 4.1 mL/min/kg in dogs to 26 mL/min/kg in mice . The steady state volume distribution ranged from 0.9 L/kg in dogs to 2.4 L/kg in mice after IV administration . Urinary excretion is the major elimination process for this compound . Following oral administration, the oral bioavailability was 8.3% in monkeys, 33% in rats, 39% in mice, and 85% in dogs .
Result of Action
The result of this compound’s action is the effective inhibition of viral replication. This has been demonstrated in vitro against a number of viruses, including SARS-CoV-2 . It has also been found to be an effective treatment for Feline Infectious Peritonitis (FIP), a lethal systemic disease affecting domestic cats .
实验室实验的优点和局限性
Advantages:
- High stability: GS-441524 has a high stability profile, which makes it an ideal candidate for long-term experiments.
- High potency: this compound is highly potent in inhibiting the replication of the hepatitis C virus, making it useful for antiviral experiments.
- Low toxicity: this compound has been shown to have low toxicity in animal models, making it a safe option for experiments involving live animals.
- Effective in vitro: this compound has been shown to be effective in vitro, making it a useful option for cell culture experiments.
Limitations:
- Limited information: Currently, there is limited information available on this compound and its properties, making it challenging to conduct extensive experiments.
- Complex synthesis: The synthesis process for this compound can be complex, making it difficult to produce large quantities of the molecule.
- Cost: The cost of producing this compound can be high, which can limit its use in some experiments.
- Difficulty in measuring: Measuring the precise concentration of this compound in solution can be challenging, which can impact the accuracy of experiments.
未来方向
Further studies to explore the efficacy of GS-441524 against other RNA viruses, such as Hepatitis C and Influenza.
Examination of the mechanisms by which this compound functions and interacts with host cells, in order to optimize its efficacy and minimize adverse effects.
Clinical trials to determine the safety and efficacy of this compound in human patients, and to compare it to other antiviral drugs.
Studies to determine the optimal dose and duration of this compound treatment, as well as the most appropriate routes of administration.
Development of combination therapies that utilize this compound in conjunction with other antiviral drugs, in order to increase its effectiveness and reduce the risk of resistance.
Investigation of the potential long-term effects of this compound, including its impact on host cell physiology and the immune system.
Development of this compound-based treatments for other diseases, such as cancer and neurological conditions, that may be caused or exacerbated by RNA viruses.
Studies to improve the synthesis of this compound, with a goal of increasing its yield and reducing its cost.
Exploration of the potential for this compound as a prophylactic agent, in order to prevent the spread of RNA viruses in populations.
These are just a few of the many potential future directions for this compound research. Further studies will be necessary to fully understand the potential of this promising drug and to optimize its use for the treatment of RNA viral diseases.
合成方法
Synthesis of GS-441524 can be achieved using various methods, including chemical and biological methods. The most common chemical method involves the use of a specific enzyme, the human DNA polymerase alpha, to incorporate the correct nucleosides into a growing DNA chain. The biologically synthesized this compound is typically produced using a specific strain of bacteria that has been engineered to produce the target compound.
The chemical synthesis of this compound involves the use of a specific enzyme, the human DNA polymerase alpha, to incorporate the correct nucleosides into a growing DNA chain. This process starts with the reaction of the appropriate nucleosides with the enzyme to form the desired product. The reaction is typically performed under controlled conditions, such as temperature and pH, to ensure that the final product is of high quality and purity.
The biologically synthesized this compound is typically produced using a specific strain of bacteria that has been engineered to produce the target compound. This method starts with the introduction of the appropriate DNA sequence into the bacterium. The bacterium then uses its own metabolic pathways to produce the target compound. This process is typically performed in a controlled bioreactor, which provides the optimal conditions for the bacterium to produce the target compound.
Overall, both chemical and biological synthesis methods for this compound have been developed and are in use. The specific method used will depend on the desired product quality, production scale, and cost.
生化分析
Biochemical Properties
GS-441524 is stable in vitro in liver microsomes, cytosols, and hepatocytes of mice, rats, monkeys, dogs, and humans . The plasma free fractions of this compound were found to be 62–78% across all studied species . The in vitro transporter study results showed that this compound is a substrate of MDR1, BCRP, CNT3, ENT1, and ENT2 .
Cellular Effects
This compound has shown to inhibit the infection of SARS-CoV-2 virus to normal cells . It has an inhibitory effect on SARS-CoV-2 of novel coronavirus at the cellular level . It can significantly reduce the toxic price of the virus in cells and inhibit the proliferation of the virus in cells .
Molecular Mechanism
This compound is phosphorylated three times to form the active nucleoside triphosphate . This active form is incorporated into the genome of virions, terminating its replication . This compound is a substrate of MDR1, BCRP, CNT3, ENT1, and ENT2 , but not a substrate of CNT1, CNT2, and ENT4 .
Temporal Effects in Laboratory Settings
This compound was found to be stable in vitro in liver microsomes, cytosols, and hepatocytes of mice, rats, monkeys, dogs, and humans . Urinary excretion appeared to be the major elimination process for this compound . After 4 weeks of combination treatment, 45 of the 46 cats survived, and 43 of those became clinically normal .
Dosage Effects in Animal Models
The starting dosage for cats with wet or dry FIP and no ocular or neurological disease signs is 4-6 mg/kg daily for 12 weeks . Cats with ocular lesions and no neurological signs start at 8 mg/kg daily for 12 weeks . Cats with neurological signs start at 10 mg/kg, daily for 12 weeks .
Metabolic Pathways
This compound is phosphorylated three times to form the active nucleoside triphosphate . This active form is incorporated into the genome of virions, terminating its replication .
Transport and Distribution
This compound had a low to moderate plasma clearance (CLp), ranging from 4.1 mL/min/kg in dogs to 26 mL/min/kg in mice . The steady state volume distribution (Vdss) ranged from 0.9 L/kg in dogs to 2.4 L/kg in mice after IV administration .
Subcellular Localization
This compound is phosphorylated three times to form the active nucleoside triphosphate . This active form is incorporated into the genome of virions, terminating its replication . This suggests that this compound and its active form are localized in the cell nucleus where viral replication occurs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile involves several steps, including protection, phosphoramidation, and deprotection. One efficient method starts with (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile. The primary exocyclic amine is protected with a benzoyl group, followed by the protection of the 3’- and 5’-alcohols using di(tert-butyl)chlorosilane . The overall yield of this approach on a gram scale can be up to 85% with excellent purity .
Industrial Production Methods
Industrial production methods for (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile involve large-scale synthesis using similar protection and deprotection strategies. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for pharmaceutical applications .
化学反应分析
Types of Reactions
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Involves the conversion of carbonyl groups to hydroxyl groups.
Substitution: Involves the replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile, which can be used for further pharmaceutical applications .
相似化合物的比较
Similar Compounds
Remdesivir: The prodrug of (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile, used for the treatment of COVID-19.
Molnupiravir: Another nucleoside analogue with antiviral properties.
Ribavirin: A nucleoside analogue used to treat various viral infections.
Uniqueness
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile is unique due to its simpler structure compared to remdesivir, making it less expensive to produce. It also has shown potential for oral delivery, which is precluded for remdesivir due to poor hepatic stability and first-pass metabolism .
属性
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16)/t7-,9-,10-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDWIEOJOWJCLU-LTGWCKQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)CO)O)O)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)CO)O)O)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028047 | |
Record name | (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
GS-441524 is phosphorylated 3 times to form the active nucleoside triphosphate, which is incorporated into the genome of virions, terminating its replication. | |
Record name | GS-441524 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15686 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1191237-69-0 | |
Record name | GS-441524 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191237690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GS-441524 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15686 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GS-441524 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BQK176DT6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。